6-Bromo-3-iodoquinolinone
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Overview
Description
6-Bromo-3-iodoquinolinone is a halogenated quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both bromine and iodine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoquinolinone typically involves the halogenation of quinolinone derivatives. One common method is the bromination of 3-iodoquinolinone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over temperature, reaction time, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodoquinolinone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinolinone derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted quinolinones, biaryl compounds, and various quinolinone derivatives with different functional groups .
Scientific Research Applications
6-Bromo-3-iodoquinolinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoquinolinone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinolinone: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
3-Iodoquinolinone: Similar in structure but lacks the bromine atom, which may influence its chemical properties and applications.
6,8-Dibromoquinolinone: Contains two bromine atoms, which may enhance its reactivity in certain reactions.
Uniqueness
6-Bromo-3-iodoquinolinone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Biological Activity
6-Bromo-3-iodoquinolinone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a bromine atom at the 6-position and an iodine atom at the 3-position of the quinoline ring. This structural configuration is crucial for its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C9H5BrIN |
Molecular Weight | 305.95 g/mol |
Purity | ≥ 95% |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of checkpoint kinase 1 (CHK1). CHK1 is a critical regulator of the cell cycle, particularly in response to DNA damage. By inhibiting CHK1, this compound can enhance the efficacy of DNA-damaging agents used in chemotherapy, potentially overcoming resistance mechanisms in tumor cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The following are key findings from various studies:
- Inhibition of Tumor Growth : In preclinical models, compounds similar to this compound have been shown to inhibit the growth of several cancer types, including lung and gastrointestinal cancers .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has demonstrated enhanced tumor cell death by promoting premature mitosis before DNA repair is complete .
Other Biological Activities
In addition to its anticancer properties, studies have explored other potential biological activities:
- Antimicrobial Properties : Some derivatives of quinolinones have shown promising antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
- Tyrosine Kinase Inhibition : The compound has been implicated in modulating tyrosine kinase signaling pathways, which are essential for various cellular processes including angiogenesis and tumor growth .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines derived from lung and breast cancers. The compound was found to induce DNA damage response pathways, enhancing sensitivity to radiation therapy .
- Combination Therapy Research : Another research effort focused on combining this compound with traditional chemotherapeutics. The results indicated that the combination therapy improved overall survival rates in animal models by effectively reducing tumor size compared to monotherapy .
Properties
Molecular Formula |
C9H5BrINO |
---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
6-bromo-3-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrINO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) |
InChI Key |
OUKSOELIBODFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)I |
Origin of Product |
United States |
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